molecular formula C13H16O3 B12573624 Ethyl 3-(2-phenylethoxy)prop-2-enoate CAS No. 202344-11-4

Ethyl 3-(2-phenylethoxy)prop-2-enoate

Cat. No.: B12573624
CAS No.: 202344-11-4
M. Wt: 220.26 g/mol
InChI Key: WISASEKIBJBUHU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenylethoxy)prop-2-enoate is an organic compound with the molecular formula C13H16O3. It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, which is further substituted with a 2-phenylethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-phenylethoxy)prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-phenylethoxy)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other strong nucleophiles are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-phenylethoxy)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(2-phenylethoxy)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting metabolic processes. The presence of the phenylethoxy group allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Ethyl 3-phenylprop-2-enoate
  • Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
  • Ethyl (2E)-2-cyano-3-phenylprop-2-enoate

Comparison: Ethyl 3-(2-phenylethoxy)prop-2-enoate is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

202344-11-4

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-(2-phenylethoxy)prop-2-enoate

InChI

InChI=1S/C13H16O3/c1-2-16-13(14)9-11-15-10-8-12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3

InChI Key

WISASEKIBJBUHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COCCC1=CC=CC=C1

Origin of Product

United States

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